1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}ethanone
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Overview
Description
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that features a benzodioxin ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Piperazine Derivative Synthesis: The piperazine moiety is introduced by reacting the benzodioxin intermediate with a suitable piperazine derivative.
Final Coupling Reaction: The final step involves coupling the benzodioxin-piperazine intermediate with an ethanone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHANONE: A simpler analog lacking the piperazine and sulfonyl groups.
4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BUTANOIC ACID: Contains a butanoic acid group instead of the ethanone moiety.
2,3-DIHYDRO-1,4-BENZODIOXANE: The core structure without additional functional groups.
Uniqueness
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is unique due to its combination of a benzodioxin ring, a piperazine moiety, and an ethanone group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N2O6S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O6S/c1-2-28-18-4-6-19(7-5-18)31(26,27)24-11-9-23(10-12-24)16-20(25)17-3-8-21-22(15-17)30-14-13-29-21/h3-8,15H,2,9-14,16H2,1H3 |
InChI Key |
BEGHBGZKRMZFFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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